molecular formula C11H13N3O3S B2439271 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-38-9

7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2439271
CAS No.: 898412-38-9
M. Wt: 267.3
InChI Key: UYWNKSLORNJMFO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiazolo[3,2-a]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazolo[3,2-a]pyrimidine derivatives, which are valuable in the development of new materials and catalysts.

Biology: Biologically, 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial and antifungal agent. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are incorporated into formulations to enhance the efficacy and stability of various products.

Mechanism of Action

The mechanism by which 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in inflammatory and cancerous processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to those of thiazolo[3,2-a]pyrimidines.

Uniqueness: What sets 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its specific combination of hydroxyl, methyl, and propyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h5,16H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNKSLORNJMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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